![molecular formula C14H18N2O6 B13880486 Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13880486.png)
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate is an organic compound with the molecular formula C14H18N2O6 It is a derivative of butanoic acid and contains both acetylamino and nitrophenoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate typically involves the esterification of butanoic acid derivatives with appropriate phenolic compounds. One common method includes the reaction of ethyl 4-bromobutanoate with 2-(acetylamino)-3-nitrophenol under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 4-[2-(amino)-3-nitrophenoxy]butanoic acid
Reduction: 4-[2-(acetylamino)-3-aminophenoxy]butanoic acid
Substitution: 4-[2-(acetylamino)-3-nitrophenoxy]butanoic acid
Aplicaciones Científicas De Investigación
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate: Similar structure but different position of the nitro group.
Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-[2-(acetylamino)-3-methoxyphenoxy]butanoate: Similar structure but with a methoxy group instead of a nitro group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.
Propiedades
Fórmula molecular |
C14H18N2O6 |
|---|---|
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
ethyl 4-(2-acetamido-3-nitrophenoxy)butanoate |
InChI |
InChI=1S/C14H18N2O6/c1-3-21-13(18)8-5-9-22-12-7-4-6-11(16(19)20)14(12)15-10(2)17/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,17) |
Clave InChI |
TYXMUHONXDXJEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=CC=CC(=C1NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)
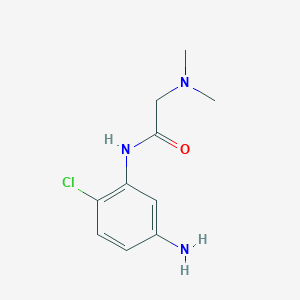
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)

![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)

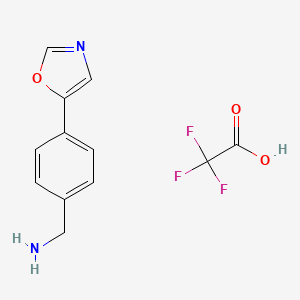
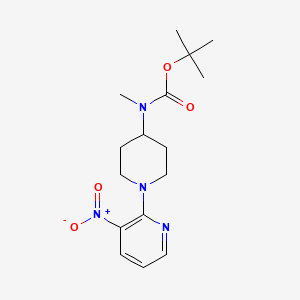
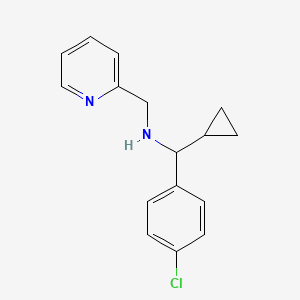
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13880451.png)
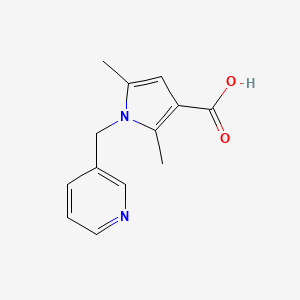
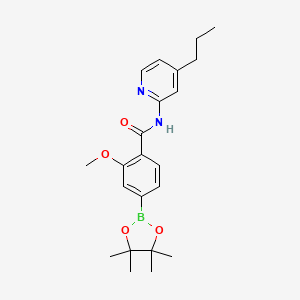
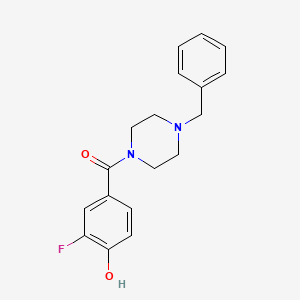
![phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate](/img/structure/B13880466.png)
